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molecular formula C11H9ClO B065832 3-Methyl-1H-indene-2-carbonyl chloride CAS No. 184102-76-9

3-Methyl-1H-indene-2-carbonyl chloride

Cat. No. B065832
M. Wt: 192.64 g/mol
InChI Key: RNDDSIMRABKWGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05733934

Procedure details

1.0 g of 3-methylindene-2-carboxylic acid and 5 ml thionyl chloride were refluxed for 4 hours. Careful removal of the solvent by distillation under reduced pressure gave 3-methylindene-2-oyl chloride. The acid chloride dissolved in THF was dropped into a mixture of guanidine and sodium hydroxide at room temperature over a period of 10 min. and stirred for one hour. The reaction was terminated by work-up and the product was purified by column chromatography.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][C:3]=1[C:11]([OH:13])=O.S(Cl)([Cl:16])=O>>[CH3:1][C:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][C:3]=1[C:11]([Cl:16])=[O:13]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
CC1=C(CC2=CC=CC=C12)C(=O)O
Name
Quantity
5 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Careful removal of the solvent
DISTILLATION
Type
DISTILLATION
Details
by distillation under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC1=C(CC2=CC=CC=C12)C(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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